molecular formula C11H16O2Si B12842859 4-(Ethoxydimethylsilyl)benzaldehyde

4-(Ethoxydimethylsilyl)benzaldehyde

Cat. No.: B12842859
M. Wt: 208.33 g/mol
InChI Key: FRXJZEBUWPGBGF-UHFFFAOYSA-N
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Description

4-(Ethoxydimethylsilyl)benzaldehyde is an organosilicon compound featuring a benzaldehyde core substituted with an ethoxydimethylsilyl group at the para position. This functional group confers unique physicochemical properties, such as enhanced hydrophobicity and thermal stability, making it valuable in materials science and organic synthesis. Applications include its use as a precursor for hybrid organic-inorganic materials, surface modifiers, and intermediates in pharmaceutical synthesis.

Properties

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

IUPAC Name

4-[ethoxy(dimethyl)silyl]benzaldehyde

InChI

InChI=1S/C11H16O2Si/c1-4-13-14(2,3)11-7-5-10(9-12)6-8-11/h5-9H,4H2,1-3H3

InChI Key

FRXJZEBUWPGBGF-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)C1=CC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxydimethylsilyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using a base.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxydimethylsilyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxydimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: 4-(Ethoxydimethylsilyl)benzoic acid.

    Reduction: 4-(Ethoxydimethylsilyl)benzyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Ethoxydimethylsilyl)benzaldehyde involves its interaction with various molecular targets, depending on its specific application. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key parameters of 4-(Ethoxydimethylsilyl)benzaldehyde and related benzaldehyde derivatives:

Compound Name Molecular Formula Substituent Group Molecular Weight (g/mol) Key Properties/Applications Biological Activity (if reported)
4-(Ethoxydimethylsilyl)benzaldehyde C₁₁H₁₆O₂Si -Si(CH₃)₂OCH₂CH₃ (para) 208.33 Hydrophobic, thermal stability; material science Not reported in evidence
4-(Dimethylamino)benzaldehyde C₉H₁₁NO -N(CH₃)₂ (para) 149.19 Fluorescent probes, base catalysis Exhibits constrictive properties in vitro
4-(4-Nitrophenoxy)benzaldehyde C₁₃H₉NO₄ -O-C₆H₄-NO₂ (para) 243.22 Electron-deficient aldehyde; nitroaromatic synthesis Not reported
4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde C₁₇H₁₃NO₂S -OCH₂(C₃H₂NS-C₆H₅) (para) 295.36 Heterocyclic drug intermediate Potential antimicrobial activity
4-(Bromomethyl)benzaldehyde C₈H₇BrO -CH₂Br (para) 199.05 Alkylating agent; cross-coupling reactions Toxicological data incomplete
4-Hydroxybenzaldehyde C₇H₆O₂ -OH (para) 122.12 Antioxidant, natural product precursor Anti-inflammatory, neuroprotective

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